TANNIC ACID
Overview
Description
Tannic acid is a specific form of tannin, a type of polyphenol. It is a glucoside of digallic acid and is characterized by a large number of phenolic hydroxyl groups. The chemical formula for this compound is C76H52O46 . It is commonly found in the nutgalls formed by insects on twigs of certain oak trees, as well as in the bark and fruit of other plant species . This compound is known for its astringent properties and its ability to bind to proteins, which has significant implications in various applications .
Mechanism of Action
Tannic acid, also known as Glycerite or this compound, is a polyphenolic compound found in various plant sources. It has been recognized for its diverse biological activities and potential therapeutic applications .
Target of Action
This compound’s primary targets include key enzymes and signaling pathways involved in cellular homeostasis and disease progression. For instance, it has been found to modulate signaling pathways such as EGFR/Jak2/STATs . It also targets the BACE1 enzyme, which is responsible for the production and deposition of the neurotoxic amyloid-beta (Aβ) peptide .
Mode of Action
This compound interacts with its targets in several ways. It can inhibit the activation of carcinogens, exert antioxidant and anti-inflammatory properties, and induce cell cycle arrest, apoptosis, and reduced rate of proliferation . It also inhibits the PKM2 glycolytic enzyme and prevents epithelial-to-mesenchymal transition . Furthermore, this compound can destabilize neurotoxic Aβ fibrils in vitro .
Biochemical Pathways
This compound affects various biochemical pathways. It modulates signaling pathways such as EGFR/Jak2/STATs, which are crucial in cell proliferation and survival . It also inhibits the PKM2 glycolytic enzyme, affecting cellular metabolism . Moreover, it prevents epithelial-to-mesenchymal transition, a process involved in cancer metastasis .
Pharmacokinetics
This compound exhibits poor bioavailability due to its large size, high affinity to bind to plasma proteins, and low lipid solubility . Orally administered this compound is a hydrolysable tannin that releases gallic acid and other compounds upon decomposition . Despite these challenges, this compound’s effects are primarily due to its local actions .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can induce cell cycle arrest, apoptosis, and reduced rate of proliferation in several cancer cell lines . It also inhibits cell migration and adhesion . Moreover, it has been found to decrease the formation of cancer stem cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound can act as a green chelating site for heavy metal ions recovery from aqueous solutions . It has also been used in the development of reinforced silkworm silk fiber via a Schiff base reaction between polyphenol moieties and amine groups .
Biochemical Analysis
Biochemical Properties
Tannic Acid plays a significant role in biochemical reactions. It exhibits astringent, anti-bacterial, and anti-enzymatic properties . It interacts with various enzymes and proteins, such as tannases, a group of enzymes critical for the transformation of tannins . This compound’s interaction with these biomolecules often involves the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
This compound exerts various effects on cells and cellular processes. It has been shown to induce cell cycle arrest, apoptosis, and reduce the rate of proliferation in several cancer cell lines . It influences cell function by modulating signaling pathways such as EGFR/Jak2/STATs . This compound also impacts gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It modulates signaling pathways such as EGFR/Jak2/STATs, and inhibits the PKM2 glycolytic enzyme . It also binds to biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound has been shown to significantly inhibit sustained Smad2 phosphorylation induced by TGF-β over a 48-hour period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, while high dosages of this compound have negative impacts on the immune system, low dosages of this compound have been shown to have mitigating effects against Be intoxication .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to inhibit the activation of carcinogens, as well as exhibit antioxidant and anti-inflammatory properties . It also interacts with enzymes such as tannases .
Subcellular Localization
It is known that this compound can interact with various subcellular structures, potentially influencing their function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tannic acid can be synthesized through the esterification of gallic acid with glucose. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrially, this compound is extracted from plant sources such as nutgalls, tara pods, and the bark of trees like wattle (Acacia spp.). The extraction process involves crushing the plant material, followed by solvent extraction using water or ethanol. The extract is then purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Tannic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to form complexes with metals and proteins .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various esters, ethers, and metal complexes. For example, the reaction of this compound with iron salts produces iron gall ink, a deep black pigment .
Scientific Research Applications
Tannic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Catechins: Found in tea, these are smaller polyphenols with antioxidant properties.
Chlorogenic Acid: Present in coffee, it is known for its antioxidant and anti-inflammatory effects.
Tannic acid’s unique structure and properties make it a versatile compound with diverse applications across various fields.
Properties
IUPAC Name |
[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H52O46/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26/h1-20,52,63-65,76-101H,21H2/t52-,63-,64+,65-,76+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBQNJMCXXYXIU-PPKXGCFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H52O46 | |
Record name | TANNIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9104 | |
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Record name | Tannic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tannic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00892987 | |
Record name | Chinese gallotannin | |
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Molecular Weight |
1701.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tannic acid is a light yellow to tan solid with a faint odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid, Yellowish to light brown solid; [HSDB] | |
Record name | TANNIC ACID | |
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Record name | Tannins | |
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Record name | Tannic acid | |
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Flash Point |
390 °F, 390 °F OC. | |
Record name | Tannic acid | |
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Record name | TANNIC ACID | |
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Solubility |
VERY SOL IN ALCOHOL, ACETONE; INSOL IN ETHER, BENZENE, CHLOROFORM & CARBON DISULFIDE, 1 G DISSOLVES IN 0.35 ML WATER, 1 ML WARM GLYCEROL; PRACTICALLY INSOL IN PETROLEUM ETHER, CARBON TETRACHLORIDE | |
Record name | TANNIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Density |
greater than 1 at 68 °F (USCG, 1999) | |
Record name | TANNIC ACID | |
Source | CAMEO Chemicals | |
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Mechanism of Action |
TANNIC ACID IN TEA ACCOUNTS FOR USE OF STRONG TEA IN UNIVERSAL ANTIDOTE, PRESUMABLY FOR DUAL PURPOSE OF PRECIPITATING TOXIC ALKALOIDS & OF HARDENING SURFACE OF GI MUCOSA & ITS MUCOUS LAYER. | |
Record name | TANNIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Color/Form |
YELLOWISH-WHITE TO LIGHT BROWN, AMORPHOUS, BULKY POWDER OR FLAKES, OR SPONGY MASSES, PALE YELLOWISH-BROWN | |
CAS No. |
1401-55-4, 5424-20-4 | |
Record name | TANNIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | β-D-Glucopyranose, 1,2,3,4,6-pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate] | |
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Record name | Tannin | |
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Record name | Tannins | |
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Record name | Chinese gallotannin | |
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Record name | Tannins | |
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Record name | β-D-glucose pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate] | |
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Record name | TANNIC ACID | |
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Melting Point |
200 °C | |
Record name | TANNIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How does tannic acid exert its antimicrobial effects?
A1: this compound displays antimicrobial activity primarily by targeting the cell envelope of susceptible microorganisms. [] Studies suggest its mechanism involves interaction with the cell membrane, leading to changes in permeability and integrity, ultimately disrupting essential cellular functions. [, ]
Q2: What are the downstream effects of this compound on bacterial biofilms?
A2: Research shows that this compound effectively inhibits biofilm formation and disrupts existing biofilms by interfering with bacterial quorum sensing (QS). [] It achieves this by reducing the production of QS signal molecules, thereby disrupting bacterial communication and hindering biofilm development. []
Q3: How does this compound protect against the toxic effects of methomyl?
A3: this compound demonstrates a protective effect against methomyl-induced oxidative stress by enhancing the endogenous antioxidant capacity of cells. [] It achieves this by increasing the activities of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), glutathione reductase (GR), and glutathione-S-transferase (GST) while elevating glutathione (GSH) levels. []
Q4: What is the molecular formula and weight of this compound?
A4: While the exact composition can vary, a commonly used form of this compound has a molecular formula of C76H52O46 and a molecular weight of 1701.2 g/mol.
Q5: Are there any spectroscopic techniques used to characterize this compound?
A5: Yes, various spectroscopic techniques are employed to characterize this compound. These include Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups and their bonding, [, ] Ultraviolet-Visible Spectroscopy (UV-Vis) to analyze light absorption and assess compound concentration, [, ] and X-ray Photoelectron Spectroscopy (XPS) to determine elemental composition and chemical states within the molecule. []
Q6: Can this compound be used to enhance the UV protection of cotton fabrics?
A7: Yes, studies show that combining this compound with copper ions (TA-Cu) on cotton fabrics effectively enhances their UV protection properties. [] The TA-Cu treatment significantly increases the UV protection factor (UPF) value of cotton fabrics, providing superior protection against harmful UV radiation. []
Q7: Does this compound exhibit any catalytic properties?
A8: While not traditionally considered a catalyst, research suggests that this compound can influence the kinetics of certain reactions, particularly those involving metal ions. Its ability to chelate metal ions can promote or inhibit specific reactions, highlighting its potential for catalytic applications. [, ]
Q8: Have computational methods been employed in the study of this compound?
A9: Yes, computational chemistry and modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, have been employed to investigate the interaction of this compound with various targets. [] These simulations provide valuable insights into the binding affinities, structural changes, and molecular mechanisms underlying this compound's biological effects. []
Q9: How does the number of galloyl groups in polyphenols relate to their inhibitory effect on P-glycoprotein?
A10: Research suggests a correlation between the number of galloyl groups in polyphenols and their potency in inhibiting P-glycoprotein (P-gp) function. [] Compounds like this compound and pentagalloylglucose, containing multiple galloyl groups, exhibit a more pronounced inhibitory effect on P-gp compared to those with fewer galloyl groups. [] This suggests that the presence of multiple galloyl groups strengthens the interaction with regulatory regions in P-gp, leading to enhanced inhibition of its drug efflux activity. []
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